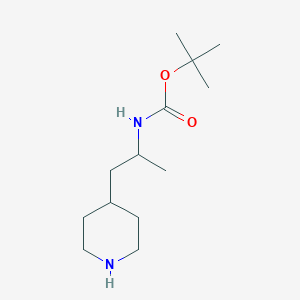
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide, also known as DMBA, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide binds to the androgen receptor and activates it, leading to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher affinity for the androgen receptor than testosterone, making it a potent agonist.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has anabolic effects on bone tissue, leading to an increase in bone density. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been shown to have a higher binding affinity for the androgen receptor than testosterone, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is a potent androgen receptor agonist that has been extensively studied for its potential applications in scientific research. One advantage of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide is its high binding affinity for the androgen receptor, making it a potent agonist. However, (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has also been shown to have potential negative effects on liver function and lipid metabolism, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide. One area of research is the development of more selective androgen receptor modulators that have fewer negative side effects. Another area of research is the investigation of the potential applications of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide in the treatment of muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the potential negative effects of (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide on liver function and lipid metabolism.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide can be synthesized by the reaction of 2-bromo-1-phenylpentane with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the reaction with 2-butanone and sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high binding affinity for the androgen receptor, making it a potent agonist. (E)-4-(Dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide has been used in studies to investigate the effects of androgens on muscle growth and bone density. It has also been studied for its potential applications in the treatment of muscle wasting and osteoporosis.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-phenylpentan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13-17(2,15-10-7-6-8-11-15)18-16(20)12-9-14-19(3)4/h6-12H,5,13-14H2,1-4H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFRDDVZVPFNM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

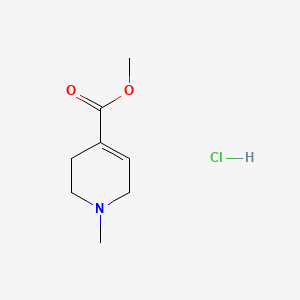
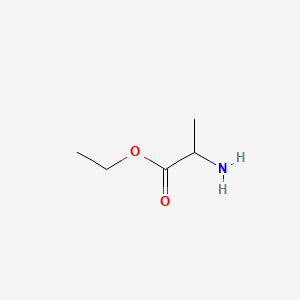
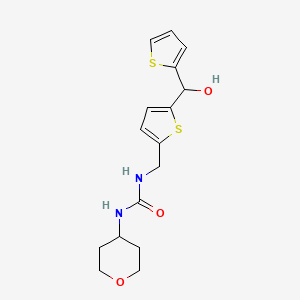
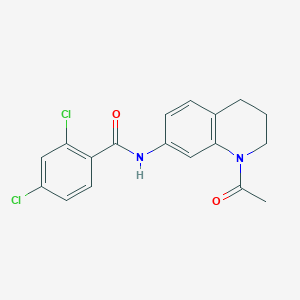
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]propanamide](/img/structure/B2528180.png)
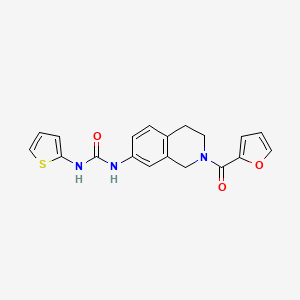
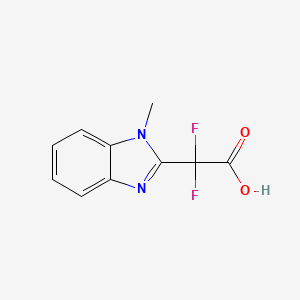
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
